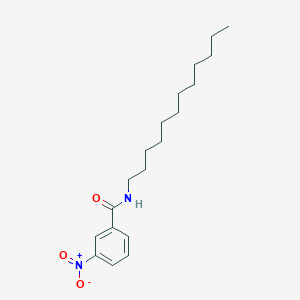![molecular formula C17H22Cl3N3O3S B15079320 4-({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B15079320.png)
4-({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]carbamothioyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety, a trichloroethyl group, and a heptanoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetonitrile with heptanoic acid in the presence of a base such as sodium hydroxide to form 2,2,2-trichloro-1-(heptanoylamino)ethanol.
Amidation Reaction: The intermediate is then reacted with a suitable amine, such as aniline, under acidic conditions to form the corresponding amide.
Carbothioylation: The amide is then subjected to a carbothioylation reaction using carbon disulfide and a base like potassium hydroxide to introduce the carbothioyl group.
Coupling with Benzoic Acid: Finally, the product is coupled with 4-aminobenzoic acid under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of less chlorinated derivatives or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although detailed studies are required to confirm its efficacy and safety.
Industry
In industrial applications, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoic acid moiety can interact with cellular receptors, modulating signaling pathways. The overall effect of the compound depends on the specific biological context and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-aminobenzoic acid: A simpler analog lacking the trichloroethyl and heptanoylamino groups.
2,2,2-trichloro-1-(heptanoylamino)ethanol: An intermediate in the synthesis of the target compound.
N-(2,2,2-trichloroethyl)aniline: A related compound with a similar trichloroethyl group but different overall structure.
Uniqueness
4-[({[2,2,2-trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C17H22Cl3N3O3S |
|---|---|
Peso molecular |
454.8 g/mol |
Nombre IUPAC |
4-[[2,2,2-trichloro-1-(heptanoylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H22Cl3N3O3S/c1-2-3-4-5-6-13(24)22-15(17(18,19)20)23-16(27)21-12-9-7-11(8-10-12)14(25)26/h7-10,15H,2-6H2,1H3,(H,22,24)(H,25,26)(H2,21,23,27) |
Clave InChI |
IDANOLSWQQNMHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15079267.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079280.png)
![(5Z)-3-benzyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079283.png)

![9-Bromo-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079293.png)
![3-[3-(Benzyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079297.png)
![Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B15079305.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B15079310.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15079313.png)
![1-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B15079328.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-hydroxyanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B15079331.png)
![(5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079338.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B15079343.png)
